molecular formula C30H29N3O3 B11220103 (2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

(2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B11220103
M. Wt: 479.6 g/mol
InChI Key: RKXHSZMOVRQGCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of the Spirocyclic Moiety: The spirocyclic moiety can be introduced through a nucleophilic substitution reaction involving a suitable spirocyclic precursor and the quinoxaline intermediate.

    Final Coupling Reaction: The final step involves coupling the quinoxaline-spirocyclic intermediate with an appropriate methanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

(2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Di-m-tolylquinoxalin-6-yl)methanone: Lacks the spirocyclic moiety, resulting in different chemical properties and applications.

    (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methanone: Lacks the quinoxaline core, leading to distinct biological activities.

Uniqueness

(2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a quinoxaline core and a spirocyclic moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

[2,3-bis(3-methylphenyl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C30H29N3O3/c1-20-5-3-7-22(17-20)27-28(23-8-4-6-21(2)18-23)32-26-19-24(9-10-25(26)31-27)29(34)33-13-11-30(12-14-33)35-15-16-36-30/h3-10,17-19H,11-16H2,1-2H3

InChI Key

RKXHSZMOVRQGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCC5(CC4)OCCO5)N=C2C6=CC=CC(=C6)C

Origin of Product

United States

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